molecular formula C12H8N6O5 B5869626 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE

2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE

Cat. No.: B5869626
M. Wt: 316.23 g/mol
InChI Key: RKZRDMOFMUTKSD-UHFFFAOYSA-N
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Description

This compound features a nitro-substituted isoindole-1,3-dione core linked via an acetamide bridge to a 1,2,4-triazole moiety. Its structural complexity arises from the electron-withdrawing nitro group, which influences electronic distribution, and the triazole ring, a heterocycle renowned for hydrogen-bonding capabilities. Potential applications include pharmaceuticals, as triazoles are prevalent in antifungal agents (e.g., fluconazole), and the nitro group may enhance bioactivity through targeted interactions . Crystallographic characterization of such molecules often employs SHELX software (e.g., SHELXL for refinement), ensuring precise structural determination .

Properties

IUPAC Name

2-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O5/c19-9(15-16-5-13-14-6-16)4-17-11(20)7-2-1-3-8(18(22)23)10(7)12(17)21/h1-3,5-6H,4H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZRDMOFMUTKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the isoindole derivative, followed by the introduction of the nitro group and the triazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme inhibition due to its structural features.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The nitro group may play a role in redox reactions, while the triazole ring could be involved in binding interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include acetamide derivatives with varied aromatic/heterocyclic substituents. For example, N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () replace the isoindole-triazole system with coumarin and thiazolidinone groups. Key differences include:

  • Electron-Deficient Core : The nitro-isoindole in the target compound enhances electrophilicity compared to coumarin’s electron-rich oxygen heterocycle.

Table 1: Structural Comparison

Feature Target Compound Compounds (e.g., 3a-l)
Core Structure Nitro-isoindole-1,3-dione Coumarin + Thiazolidinone
Key Substituents 1,2,4-Triazole Arylidene, Thiazolidinone
H-Bonding Groups Triazole (2 N), Amide (NH, CO) Thiazolidinone (CO), Amide (NH, CO)
Electronic Profile Electron-withdrawing (NO₂) Electron-donating (coumarin O)

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic refinement via SHELXL is critical for resolving the target compound’s conformation, particularly the nitro group’s orientation and triazole-amide interactions . Graph set analysis (as in ) would classify H-bonding motifs, such as triazole N⋯H-N amide interactions, which differ from coumarin-based compounds’ C=O⋯H networks .

Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, structural parallels suggest mechanisms:

  • Triazole : May inhibit cytochrome P450 (common in antifungals).
  • Nitro Group: Could enhance redox activity, analogous to nitroimidazoles (e.g., metronidazole). In contrast, thiazolidinone-coumarin hybrids () often exhibit anti-inflammatory or antimicrobial effects via different pathways .

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